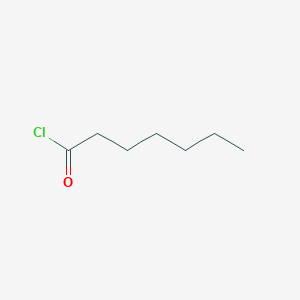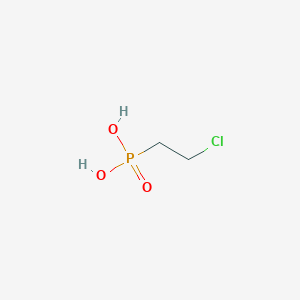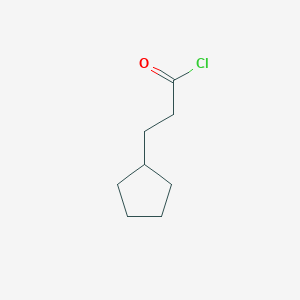
3-Chloro-4-methoxybenzoic acid
概要
説明
3-Chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
作用機序
Target of Action
3-Chloro-4-methoxybenzoic Acid is primarily used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.
Mode of Action
It is known to be involved in the synthesis of cox-2 inhibitors . These inhibitors work by blocking the COX-2 enzyme, thereby reducing the production of prostaglandins and alleviating symptoms of inflammation and pain.
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of COX-2 inhibitors . By inhibiting COX-2, these drugs disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP value of 1.69 . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the reduction of inflammation and pain, as it is used in the synthesis of COX-2 inhibitors . By inhibiting the COX-2 enzyme, these drugs reduce the production of prostaglandins, which are key mediators of inflammation and pain.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The chlorination reaction is optimized for high yield and purity, and the product is isolated using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 3-Chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 3-Chloro-4-methoxybenzaldehyde.
Reduction: 3-Chloro-4-methoxybenzyl alcohol
科学的研究の応用
3-Chloro-4-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and agrochemicals
類似化合物との比較
- 3-Chloro-4-hydroxybenzoic acid
- 3-Chloro-5-methoxybenzoic acid
- 4-Chloro-3-methoxybenzoic acid
Comparison: 3-Chloro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and pharmaceuticals .
特性
IUPAC Name |
3-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQUQXCTOPJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191343 | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37908-96-6 | |
| Record name | 3-Chloro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE349DXL4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chloro-4-methoxybenzoic acid interact with biological targets and what are the downstream effects?
A: Research suggests that this compound interacts with enzymes called cathepsins B and L, which are crucial components of the autophagy-lysosome pathway (ALP). [] The ALP is a cellular degradation system responsible for breaking down and recycling cellular components. This interaction leads to a significant increase in the activity of cathepsins B and L. [] Specifically, this compound exhibited the most potent interaction with both cathepsins compared to other tested benzoic acid derivatives. This enhanced enzymatic activity may have implications for cellular processes such as aging and proteostasis. []
Q2: Has this compound demonstrated any notable biological activity?
A: While this compound has shown promising interactions with cathepsins B and L in vitro, it did not exhibit significant nematicidal activity against Meloidogyne incognita and Panagrellus redivivus nematodes. [] This suggests that its biological activity may be specific to certain targets or pathways. Further research is needed to fully understand its range of effects.
Q3: What are the potential research avenues for this compound based on the current scientific understanding?
A: The ability of this compound to enhance cathepsin activity makes it an interesting candidate for further research in areas related to aging and age-related diseases. [] Specifically, exploring its potential to modulate the proteostasis network and its impact on cellular function in the context of aging could be promising. Further investigations into its structure-activity relationship could lead to the development of more potent and selective modulators of cathepsins B and L or other components of the ALP.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














